molecular formula C38H69NO14 B14076391 Clarithromycin F;16-OH-Clr;Clarithromycin Impurity 4;Clarithromycin EP Impurity A;Clarithromycin F

Clarithromycin F;16-OH-Clr;Clarithromycin Impurity 4;Clarithromycin EP Impurity A;Clarithromycin F

Cat. No.: B14076391
M. Wt: 764.0 g/mol
InChI Key: JDKPAXGOJMGSAE-UHFFFAOYSA-N
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Description

16-Hydroxyclarithromycin is a derivative of clarithromycin, a macrolide antibiotic. This compound is known for its enhanced antibacterial activity compared to its parent compound, clarithromycin. It is primarily used in the treatment of various bacterial infections, including those caused by resistant strains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-Hydroxyclarithromycin typically involves the hydroxylation of clarithromycin. One common method includes the use of specific oxidizing agents under controlled conditions to introduce the hydroxyl group at the 16th position of the clarithromycin molecule .

Industrial Production Methods

Industrial production of 16-Hydroxyclarithromycin follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

16-Hydroxyclarithromycin undergoes various chemical reactions, including:

    Oxidation: Introduction of additional hydroxyl groups.

    Reduction: Conversion of ketones to alcohols.

    Substitution: Replacement of functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .

Major Products

The major products formed from these reactions include various hydroxylated and reduced derivatives of 16-Hydroxyclarithromycin, which may have different pharmacological properties .

Scientific Research Applications

16-Hydroxyclarithromycin has several scientific research applications:

Mechanism of Action

16-Hydroxyclarithromycin exerts its effects by binding to the bacterial 50S ribosomal subunit, inhibiting protein synthesis. This action is similar to that of clarithromycin but with enhanced potency due to the additional hydroxyl group. The compound targets the bacterial ribosome, blocking the translocation of peptides and thus inhibiting bacterial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

16-Hydroxyclarithromycin is unique due to its enhanced antibacterial activity and effectiveness against resistant bacterial strains. Its additional hydroxyl group provides a distinct advantage in terms of potency and spectrum of activity .

Properties

Molecular Formula

C38H69NO14

Molecular Weight

764.0 g/mol

IUPAC Name

6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3-(hydroxymethyl)-7-methoxy-5,7,9,11,13-pentamethyl-oxacyclotetradecane-2,10-dione

InChI

InChI=1S/C38H69NO14/c1-14-26-38(9,46)31(43)21(4)28(41)19(2)16-37(8,48-13)33(53-35-29(42)25(39(10)11)15-20(3)49-35)22(5)30(24(18-40)34(45)51-26)52-27-17-36(7,47-12)32(44)23(6)50-27/h19-27,29-33,35,40,42-44,46H,14-18H2,1-13H3

InChI Key

JDKPAXGOJMGSAE-UHFFFAOYSA-N

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)CO)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O

Origin of Product

United States

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